molecular formula C17H18N2O5S B609805 p18SMI-22 CAS No. 1043924-66-8

p18SMI-22

Cat. No. B609805
CAS RN: 1043924-66-8
M. Wt: 362.4
InChI Key: YUIQPNUBSVAFPL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p18SMI-22 is a novel INK4C inhibitor, specifically blocking the bioactivity of p18 protein.

Scientific Research Applications

Nucleus Structure and Subshell Analysis

  • Nucleus Structure in Nuclear Physics : The structure of N22 and the N=14 subshell are explored, highlighting N-22's significance in nuclear physics. The nucleus N-22's ground state is identified as a well-developed nuclear halo, with implications for subshell models in nuclear physics (Rodríguez-Tajes et al., 2011).

Hematopoietic Stem Cell Expansion

  • Hematopoietic Stem Cell (HSC) Therapeutics : The discovery of a novel class of INK4C (p18INK4C or p18) small molecule inhibitors, p18SMIs, is reported for promoting HSC expansion. This is significant for treating high-risk hematological malignancies and immune disorders, offering new avenues for therapeutic applications (Xie et al., 2015).

Photodynamic Therapy

  • Photodynamic Therapy for Cancer : A study synthesized Purpurin-18 and designed P18-loaded solid lipid nanoparticles to improve its bioavailability in photodynamic therapy (PDT). This research is crucial for enhancing the effectiveness of PDT in cancer treatment (Yeo et al., 2022).

Tumor Cell Response to Therapy

  • Role in Tumor Therapy : An investigation into the role of p53 in tumor cells' response to sonodynamic therapy reveals insights into how p18 influences therapeutic outcomes (Tang et al., 2011).

properties

CAS RN

1043924-66-8

Product Name

p18SMI-22

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4

IUPAC Name

Methyl (R)-(4-Acetylamino-benzenesulfonylamino)-phenyl-acetate

InChI

InChI=1S/C17H18N2O5S/c1-12(20)18-14-8-10-15(11-9-14)25(22,23)19-16(17(21)24-2)13-6-4-3-5-7-13/h3-11,16,19H,1-2H3,(H,18,20)/t16-/m1/s1

InChI Key

YUIQPNUBSVAFPL-MRXNPFEDSA-N

SMILES

O=C(OC)[C@H](NS(=O)(C1=CC=C(NC(C)=O)C=C1)=O)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

p18SMI22;  p18SMI 22;  p18SMI-22

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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